molecular formula C13H8BrClN2O3 B3569785 N-(3-bromophenyl)-4-chloro-2-nitrobenzamide

N-(3-bromophenyl)-4-chloro-2-nitrobenzamide

Cat. No. B3569785
M. Wt: 355.57 g/mol
InChI Key: DBVBHQMUWWQDHI-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-4-chloro-2-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as BPNB and has been synthesized through different methods. The purpose of

Scientific Research Applications

BPNB has been used in various scientific research applications, including its use as a fluorescent probe for the detection of metal ions. It has also been used as a photosensitizer in photodynamic therapy, which is a non-invasive treatment for cancer. Additionally, BPNB has been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and material science.

Mechanism of Action

The mechanism of action of BPNB is not fully understood, but it is believed to interact with metal ions and form complexes that have unique properties. The nitro and bromo substituents on the phenyl ring of BPNB are responsible for its fluorescence properties, which make it a suitable probe for the detection of metal ions.
Biochemical and Physiological Effects:
BPNB has not been extensively studied for its biochemical and physiological effects, but it has been shown to be non-toxic in vitro. However, further studies are needed to determine its toxicity and potential side effects.

Advantages and Limitations for Lab Experiments

The advantages of BPNB include its high sensitivity and selectivity for metal ions, making it a suitable probe for the detection of metal ions in biological samples. Additionally, its fluorescent properties make it easy to detect and quantify. However, the limitations of BPNB include its limited solubility in water, which may affect its application in biological systems.

Future Directions

For BPNB include its use in the development of new fluorescent probes for the detection of metal ions. Additionally, its use as a photosensitizer in photodynamic therapy may be explored further. The synthesis of new metal complexes using BPNB as a ligand may also lead to the development of new catalysts and materials with unique properties.
Conclusion:
In conclusion, BPNB is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the properties and potential applications of BPNB.

properties

IUPAC Name

N-(3-bromophenyl)-4-chloro-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2O3/c14-8-2-1-3-10(6-8)16-13(18)11-5-4-9(15)7-12(11)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVBHQMUWWQDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-4-chloro-2-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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